molecular formula C26H25NO4 B1510017 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid CAS No. 204384-72-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Cat. No.: B1510017
CAS No.: 204384-72-5
M. Wt: 415.5 g/mol
InChI Key: GMPZEBLFFWXVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amine functionalities due to its stability under basic conditions and ease of removal with piperidine . The compound features a 4-ethylphenyl substituent on the β-carbon of the amino acid backbone, which influences its steric and electronic properties.

Properties

IUPAC Name

3-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZEBLFFWXVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697757
Record name 4-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204384-72-5
Record name 4-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid, commonly referred to as Fmoc-L-phenylalanine derivative, is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in peptide synthesis. Its molecular formula is C30H25NO5C_{30}H_{25}NO_5, with a molecular weight of 479.54 g/mol. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC30H25NO5C_{30}H_{25}NO_5
Molecular Weight479.54 g/mol
Purity95%
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The Fmoc group allows for selective reactions at the amino group, while the ethylphenyl moiety may facilitate binding to hydrophobic sites on proteins.

  • Enzyme Interaction : The compound can act as an inhibitor or substrate for various enzymes, influencing metabolic processes.
  • Receptor Binding : Its structure suggests potential interactions with receptors related to inflammation and pain pathways, indicating analgesic properties.

Pharmacological Effects

Research has shown that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties. The unique combination of functional groups in this compound suggests it may also possess these properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study indicated that derivatives of Fmoc-protected amino acids can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects.
    • Study Reference :
    • Findings : Significant reduction in TNF-alpha levels when tested on macrophage cell lines.
  • Analgesic Properties : In animal models, related compounds have shown a dose-dependent reduction in pain responses, likely through modulation of nociceptive pathways.
    • Study Reference :
    • Findings : Reduction in pain scores comparable to standard analgesics.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
    • Study Reference :
    • Findings : IC50 values indicated effective cytotoxicity against specific cancer types.

Synthesis Routes

The synthesis of this compound typically involves:

  • Protection of Amino Group : Using Fmoc chloride in the presence of a base like triethylamine.
  • Formation of Propanoic Acid Moiety : Through nucleophilic substitution reactions involving ethyl phenol derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key analogs, their substituents, molecular properties, and applications:

Compound Name & Substituent (R) Molecular Formula Molecular Weight Purity (%) Storage Conditions Key Applications/Notes Evidence ID
Target: 4-ethylphenyl C27H25NO4* ~427.5* N/A Not explicitly reported Presumed peptide synthesis intermediate -
(S)-2-...-3-(o-tolyl)propanoic acid C25H23NO4 401.45 99.76 -20°C (powder, 3 years) Lab chemical, peptide synthesis
(S)-2-...-3-(4-hydroxyphenyl)-2-methyl- C25H23NO5 417.45 N/A Sealed, dry (2-8°C) Research use; GHS hazard warnings (H302)
(S)-2-...-3-(4-(difluoromethyl)phenyl)- C26H23F2NO4 451.46 N/A N/A Peptide modification (Fmoc-L-Phe(CHF2)-OH)
(S)-2-...-3-(6-chloro-1H-indol-3-yl)- C26H21ClN2O4 466.91 N/A N/A Amino acid derivative catalog product
(S)-2-...-3-(3-chloro-4-(trifluoromethyl)phenyl)- C26H20ClF3NO4 518.89 N/A N/A Specialty chemical with trifluoromethyl
(S)-2-...-3-(2-allyl-1H-indol-3-yl)- C28H24N2O4 452.50 N/A N/A Indole C2 allylation intermediate

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 4-ethylphenyl, o-tolyl): Enhance stability and hydrophobicity, making them suitable for solid-phase peptide synthesis (SPPS) . Electron-Withdrawing Groups (e.g., Cl, CF3): Increase reactivity and may improve binding in medicinal chemistry applications (e.g., antiviral inhibitors in ).

Purity and Storage :

  • The o-tolyl analog (HY-W010984) demonstrates high purity (99.76%) and long-term stability at -20°C .
  • Compounds with hydrophilic groups (e.g., 4-hydroxyphenyl) require dry storage to prevent hydrolysis .

Preparation Methods

General Synthetic Strategy

The compound is an Fmoc-protected (S)-phenylalanine derivative with a para-ethyl substituent on the phenyl ring. The preparation typically involves:

  • Starting from the corresponding (S)-3-(4-ethylphenyl)alanine or its ester derivative.
  • Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
  • Isolation and purification of the Fmoc-protected amino acid.

This approach ensures retention of stereochemistry at the alpha carbon and provides a protected amino acid suitable for further peptide coupling reactions.

Detailed Preparation Steps

Synthesis of (S)-3-(4-ethylphenyl)alanine

  • The (S)-3-(4-ethylphenyl)alanine can be synthesized via asymmetric synthesis methods or isolated from natural sources and then functionalized.
  • Asymmetric catalytic methods, such as nickel-catalyzed cross-coupling reactions, have been reported to efficiently generate enantioenriched unnatural α-amino acids including derivatives similar to 3-(4-ethylphenyl)alanine. These methods involve coupling of racemic α-haloglycine derivatives with alkylzinc reagents under mild conditions, achieving high stereoselectivity and yield within short reaction times (~30 minutes).

Introduction of the Fmoc Protecting Group

  • The amino group of (S)-3-(4-ethylphenyl)alanine is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (commonly sodium bicarbonate or triethylamine) in aqueous or organic solvents.
  • This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl, forming the carbamate linkage.
  • The reaction is typically performed at low temperature (0–5 °C) to minimize side reactions and racemization.
  • The product, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid, is then purified by crystallization or chromatography.

Purification and Salt Formation

  • The purified Fmoc-protected amino acid can be isolated as a free acid or converted into pharmaceutically acceptable salts, such as trifluoroacetate, acetate, or hydrochloride salts, by mixing with stoichiometric amounts of the corresponding acid in suitable solvents (water, ether, ethyl acetate, ethanol, methanol, isopropanol, or acetonitrile).
  • Salt formation improves compound stability and handling properties.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Synthesis of (S)-3-(4-ethylphenyl)alanine Nickel-catalyzed cross-coupling with alkylzinc reagents; mild conditions; ~30 min reaction time High stereoselectivity; tolerant to air and moisture
Fmoc protection 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (NaHCO3 or Et3N), 0–5 °C, aqueous/organic solvent Minimizes racemization; carbamate formation
Purification and salt formation Crystallization or chromatography; acid addition salts formed by mixing with acids in solvents Enhances stability and pharmaceutical suitability

Research Findings and Analytical Data

  • The nickel-catalyzed methods for synthesizing enantioenriched amino acid derivatives, including those structurally related to (S)-3-(4-ethylphenyl)alanine, demonstrate efficient asymmetric induction and rapid reaction times, making them suitable for scale-up and industrial applications.
  • The Fmoc protection step is well-established and preserves the stereochemical integrity of the amino acid, crucial for downstream peptide synthesis.
  • Formation of acid addition salts of the Fmoc-protected amino acid improves solubility and stability, facilitating pharmaceutical formulation.

Summary Table of Preparation Method Features

Feature Description
Starting material (S)-3-(4-ethylphenyl)alanine or ester derivatives
Catalytic method Nickel-catalyzed cross-coupling for asymmetric synthesis of unnatural amino acids
Protecting group introduction Reaction with Fmoc-Cl under mild basic conditions at low temperature
Purification Crystallization or chromatographic techniques
Salt formation Acid addition salts (trifluoroacetate, acetate, hydrochloride) for improved stability
Stereochemical integrity Maintained throughout synthesis and protection steps
Reaction time ~30 minutes for key catalytic steps
Solvent systems Aqueous/organic mixtures including ether, ethyl acetate, ethanol, methanol, isopropanol

Q & A

Q. What are the optimal methods for synthesizing and purifying (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid for peptide synthesis?

Methodological Answer:

  • Synthesis Protocol :
    • Use Fmoc-protected amino acid synthesis with coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in anhydrous DMF or DCM .
    • Activate the carboxyl group with 1:1 molar ratios of coupling agent and base (e.g., DIEA, N-methylmorpholine) at 0–4°C to minimize racemization .
  • Purification :
    • Employ reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to achieve >98% purity .
    • Confirm identity via LC-MS (ESI+) to verify molecular weight (expected [M+H]+: ~426.5 g/mol based on structural analogs) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Analyze in deuterated DMSO or CDCl3. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the ethylphenyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
  • HPLC Purity :
    • Use a C18 column with UV detection at 265 nm (Fmoc absorption) and a 0.5–1.0 mL/min flow rate .
  • Mass Spectrometry :
    • ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

Methodological Answer:

  • Optimized Coupling Conditions :
    • Maintain reaction temperatures at ≤25°C and use HOBt (hydroxybenzotriazole) or Oxyma Pure as additives to suppress base-induced racemization .
    • Employ low-base conditions (e.g., 2% DIEA in DMF) and monitor coupling efficiency via Kaiser test .
  • Post-Synthesis Analysis :
    • Use chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to quantify enantiomeric excess. Racemization >5% necessitates reprotection or revised coupling protocols .

Q. How does the 4-ethylphenyl substituent influence peptide conformation compared to other aromatic groups (e.g., phenyl, naphthyl)?

Methodological Answer:

  • Conformational Analysis :
    • Perform circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) to assess α-helix/β-sheet content in model peptides .
    • Compare with analogs (e.g., 4-fluorophenyl or naphthyl derivatives) to evaluate hydrophobicity and steric effects .
  • Molecular Dynamics (MD) Simulations :
    • Simulate peptide folding in explicit solvent (e.g., TIP3P water model) using software like GROMACS. The ethyl group may enhance hydrophobic packing in peptide cores .

Q. How should researchers address contradictions in reported coupling efficiencies for this compound under varying conditions?

Methodological Answer:

  • Troubleshooting Variables :
    • Solvent Polarity : Test DMF (high polarity) vs. THF (low polarity) to optimize solubility and activation kinetics .
    • Catalyst Selection : Compare DIC/HOBt vs. PyBOP/NMM systems; the latter may improve yields for sterically hindered residues .
  • Data Reconciliation :
    • Compile reaction parameters (e.g., temperature, molar ratios) from literature into a comparative table (see example below) to identify optimal conditions.
Coupling Agent Solvent Base Yield Reference
HBTU/HOBtDMFDIEA85%
DIC/OxymaDCMNMM92%

Q. What are the stability profiles of this compound under different storage and reaction conditions?

Methodological Answer:

  • Stability Testing :
    • Thermal Stability : Store lyophilized powder at –20°C under argon; avoid repeated freeze-thaw cycles to prevent Fmoc cleavage .
    • Solution Stability : In DMF, use within 24 hours at 4°C; degradation products (e.g., dibenzofulvene) can be monitored via TLC (Rf ~0.6 in 9:1 DCM/MeOH) .
  • Reaction Stability :
    • Avoid prolonged exposure to piperidine (Fmoc deprotection agent); limit deprotection steps to 20–30 minutes .

Q. How does the ethyl group in the 4-ethylphenyl moiety affect interactions with biological targets compared to methyl or hydrogen substituents?

Methodological Answer:

  • Biological Assays :
    • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) with target proteins (e.g., enzymes or receptors) .
    • Compare with methyl- or unsubstituted phenyl analogs to quantify substituent effects on hydrophobic interactions .
  • Computational Docking :
    • Use AutoDock Vina to model ligand-protein interactions. The ethyl group may occupy hydrophobic pockets inaccessible to smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.